molecular formula C15H15ClN2O B3847780 N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea

N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea

Cat. No. B3847780
M. Wt: 274.74 g/mol
InChI Key: OWXQMJVBFMJSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. In herbicidal applications, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to inhibit photosynthesis and disrupt the cell membrane, leading to the death of the target plant. In anticancer applications, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to have a range of biochemical and physiological effects, depending on the application and target organism. In herbicidal applications, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to cause chlorosis, necrosis, and stunted growth in target plants. In anticancer applications, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor size. N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its versatility for various applications. However, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea also has some limitations, including its potential toxicity and the need for specialized equipment and handling procedures.

Future Directions

There are several future directions for N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea research, including the development of new synthetic methods to improve yield and purity, the investigation of N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea's potential as a therapeutic agent for various diseases, and the exploration of N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea's properties for material science applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea and to identify potential side effects and toxicity in different organisms.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to have herbicidal activity against a wide range of weeds, making it a promising alternative to traditional herbicides. In medicine, N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea has also been studied for its potential as a material for organic electronics, due to its high electron mobility and stability.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-3-4-11(2)14(9-10)18-15(19)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXQMJVBFMJSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.